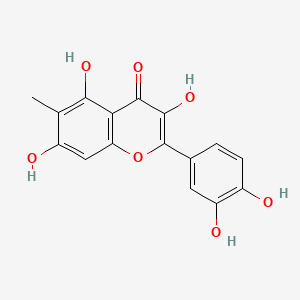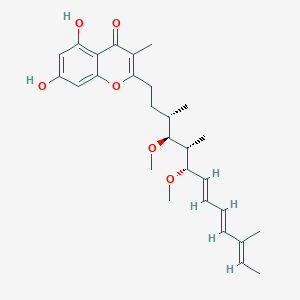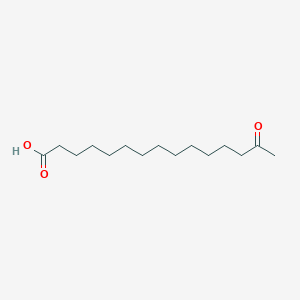
14-Keto pentadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-keto pentadecanoic acid is a long-chain fatty acid.
Wissenschaftliche Forschungsanwendungen
1. Relation to Inflammation and Oxidative Stress
Pentadecanoic acid (a related compound to 14-Keto pentadecanoic acid) is being studied for its role in obesity and its relationship with markers of inflammation and oxidative stress. One study suggests that serum markers of dairy fats like pentadecanoic acid are inversely associated with inflammation and oxidative stress markers, particularly in overweight adolescents. This association is significant as inflammation and oxidative stress are positively linked to cardiovascular disease risk (Wang et al., 2011).
2. Role in Fatty Acid Metabolism and Pyrolysis
Tetradecanoic acid, another compound structurally similar to this compound, has been utilized in studies examining the production of hydrocarbons and ketones via catalytic pyrolysis. Research in this area focuses on understanding the process of converting fatty acids into valuable chemicals and fuels. It's found that certain catalysts can facilitate the formation of ketones, which are intermediate compounds in the production of hydrocarbons, suggesting a potential application in biofuel production and the chemical industry (Dourado et al., 2022).
3. Utility in Biochemical Oxidations and Synthesis Studies
Research spanning decades has highlighted the role of fatty acids and their derivatives in biochemical oxidation and synthesis processes. For instance, studies involving tracer work with labelled compounds have provided insights into the metabolism of fatty acids and their transformation during various biological processes. These findings underscore the broader utility of fatty acids, including compounds like this compound, in scientific research, particularly in understanding metabolic pathways and synthesizing bioactive molecules (Schmidt, 2015).
4. Importance in Understanding Lipid Biomarkers
Studies involving compound-specific Δ14C analysis of lipid biomarkers have demonstrated the significance of fatty acids in tracing biological sources and processes. These studies help in identifying the origins of various lipid biomarkers, contributing to our understanding of ecological and biological processes. Although the specific role of this compound was not directly mentioned, the general framework of these studies underscores the potential significance of various fatty acids, including keto variants, in ecological and biological research (Pearson et al., 2001).
Eigenschaften
CAS-Nummer |
39115-08-7 |
|---|---|
Molekularformel |
C15H28O3 |
Molekulargewicht |
256.38 g/mol |
IUPAC-Name |
14-oxopentadecanoic acid |
InChI |
InChI=1S/C15H28O3/c1-14(16)12-10-8-6-4-2-3-5-7-9-11-13-15(17)18/h2-13H2,1H3,(H,17,18) |
InChI-Schlüssel |
ASPRDWSVJBWGBT-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCCCCCCCCCCC(=O)O |
Kanonische SMILES |
CC(=O)CCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


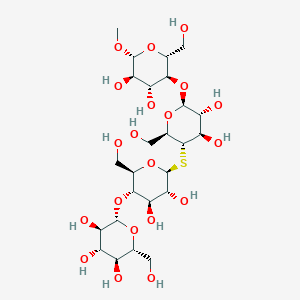
![3-(4-chlorophenyl)-N-cyclopropyl-1-methyl-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1233544.png)
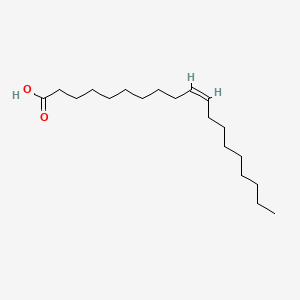
![4-[[[3-[[[3,5-Bis[(3,4-disulfoanilino)-oxomethyl]anilino]-oxomethyl]amino]-5-[(3,4-disulfoanilino)-oxomethyl]phenyl]-oxomethyl]amino]benzene-1,2-disulfonic acid](/img/structure/B1233548.png)
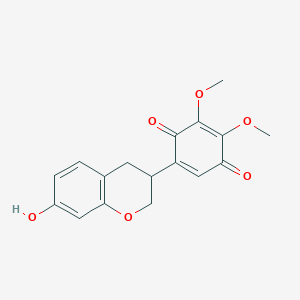
![N-[(Z)-4-methylpent-3-en-2-ylideneamino]phthalazin-1-amine](/img/structure/B1233552.png)
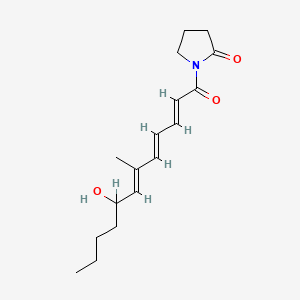
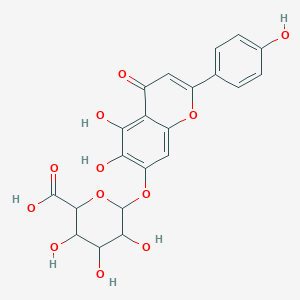
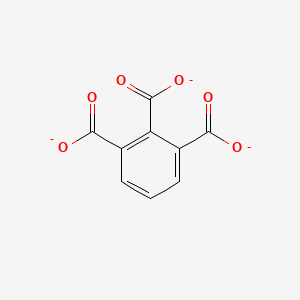
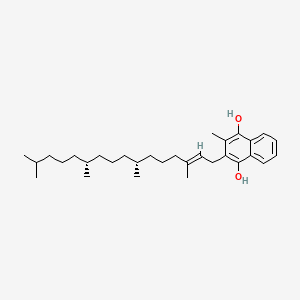
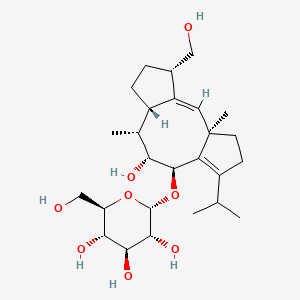
![[(1R,2Z,4R,8R,9R,11R)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl] (Z)-2-(acetyloxymethyl)but-2-enoate](/img/structure/B1233564.png)
